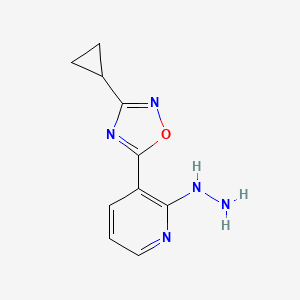
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine
Vue d'ensemble
Description
The compound “3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine” is a complex organic molecule that contains a pyridine ring, a cyclopropyl group, an oxadiazole ring, and a hydrazine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, an oxadiazole ring, and a cyclopropyl group. The oxadiazole and pyridine rings are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the oxadiazole ring, and the hydrazine group. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The hydrazine group can participate in a variety of reactions, including oxidation and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aromatic rings might contribute to its stability and solubility .Applications De Recherche Scientifique
Crystallographic Studies
The compound 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine has been explored for its crystallographic properties, revealing insights into its potential biological activity. Research by Shishkina et al. (2020) identified two concomitant polymorphs of this compound, showcasing different crystal structures and suggesting variations in stability and packing motifs. These findings could have implications for the compound's biological interactions and pharmacological properties (Shishkina, Konovalova, Karpina, Kovalenko, Kovalenko, & Bunyatyan, 2020).
Antimicrobial and Antitumor Activities
Another area of interest is the compound's potential in antimicrobial and antitumor applications. Ranjith Kumar et al. (2011) synthesized novel 1,2,4-oxadiazole-pyranopyridine/chromene hybrids, including derivatives similar to 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine, and found them to exhibit antimycobacterial activity against Mycobacterium tuberculosis. This suggests that the compound could serve as a basis for developing new antimicrobial agents (Ranjith Kumar, Perumal, Menéndez, Yogeeswari, & Sriram, 2011).
Insecticidal Properties
Research has also investigated the insecticidal potential of 1,3,4-oxadiazoles derived from related structures. Holla et al. (2004) synthesized a number of 1,3,4-oxadiazoles showing insecticidal activity, indicating that derivatives like 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine could have applications in pest control (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).
Organic Light-Emitting Diodes (OLEDs)
The compound's derivatives have been explored for their utility in the development of efficient OLEDs. Jin et al. (2014) developed heteroleptic iridium(III) complexes with 1,3,4-oxadiazoles as ancillary ligands, showing potential for use in high-performance OLEDs. This research opens up avenues for the use of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine derivatives in advanced materials science (Jin, Wang, Xue, Li, Zhang, Liu, Liang, Zheng, & Zuo, 2014).
Propriétés
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-14-9-7(2-1-5-12-9)10-13-8(15-16-10)6-3-4-6/h1-2,5-6H,3-4,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQLKJUOLDOXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(N=CC=C3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B1396386.png)
![2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396387.png)
![2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396388.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396391.png)
![(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1396393.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole](/img/structure/B1396396.png)
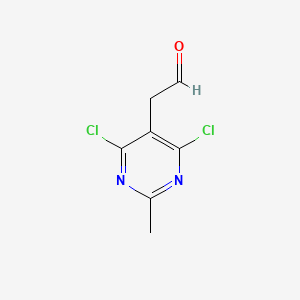
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396399.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396401.png)
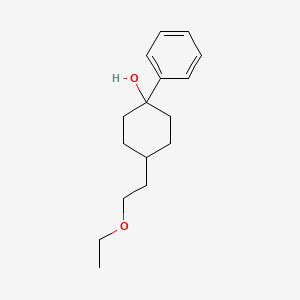
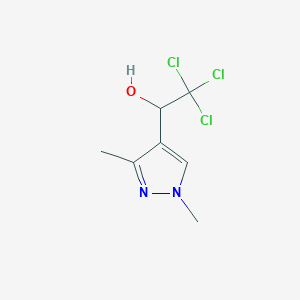
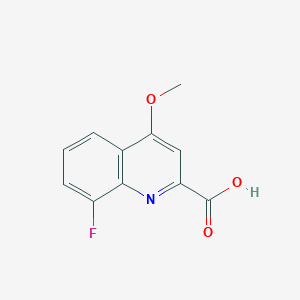
![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1396406.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)